molecular formula C8H4N2S2 B13819919 Benzothiazole, 6-isothiocyanato-

Benzothiazole, 6-isothiocyanato-

Cat. No.: B13819919
M. Wt: 192.3 g/mol
InChI Key: DZABNZCIFXHLSQ-UHFFFAOYSA-N
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Description

Benzothiazole, 6-isothiocyanato- (9CI) is a chemical compound with the molecular formula C8H4N2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 6-isothiocyanato- (9CI) typically involves the reaction of 6-aminobenzothiazole with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows: [ \text{C7H5NS} + \text{CSCl2} \rightarrow \text{C8H4N2S2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of Benzothiazole, 6-isothiocyanato- (9CI) may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 6-isothiocyanato- (9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Addition Reactions: The compound can react with amines to form thiourea derivatives.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reactions.

Major Products:

Scientific Research Applications

Benzothiazole, 6-isothiocyanato- (9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzothiazole, 6-isothiocyanato- (9CI) involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes. The compound may target specific molecular pathways, leading to its observed bioactivities .

Comparison with Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of applications in chemistry and biology.

    6-Aminobenzothiazole: A precursor in the synthesis of Benzothiazole, 6-isothiocyanato- (9CI).

    Benzothiazole-2-thiol: Another derivative with distinct chemical properties and applications.

Uniqueness: Benzothiazole, 6-isothiocyanato- (9CI) is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H4N2S2

Molecular Weight

192.3 g/mol

IUPAC Name

6-isothiocyanato-1,3-benzothiazole

InChI

InChI=1S/C8H4N2S2/c11-4-9-6-1-2-7-8(3-6)12-5-10-7/h1-3,5H

InChI Key

DZABNZCIFXHLSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=C=S)SC=N2

Origin of Product

United States

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